![molecular formula C8H7BrF3NO2 B2875642 [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol CAS No. 1248917-54-5](/img/structure/B2875642.png)
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C8H7BrF3NO2. It has a molecular weight of 286.05 . This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .
Synthesis Analysis
The synthesis of this compound involves the use of sodium borohydride. Sodium borohydride is added to a suspension of 5-bromo-pyridine-3-carbaldehyde in methanol at 0 °C. The mixture is stirred at 0 °C for 1 hour before it is quenched by the addition of water .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2. This code provides a unique representation of the compound’s molecular structure .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives . These derivatives are used as insecticides and acaricides, indicating that the compound plays a crucial role in the synthesis of these products.Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at 4 degrees Celsius . The compound has 13 heavy atoms and 6 aromatic heavy atoms. Its Fraction Csp3 is 0.29 .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
A study detailed a convenient synthesis method for creating a new family of 3,4-cis-disubstituted pyrrolidin-2-ones, demonstrating the compound's role in the development of new chemical entities through conjugate addition reactions (A. Arfaoui et al., 2015). This synthesis pathway highlights the compound's utility in facilitating complex organic transformations.
Coordination Polymers and Magnetic Properties
Another research aspect involves the construction of 1D coordination polymers, where the compound aids in forming structures with significant variations in magnetic properties. Such coordination polymers exhibit diverse behaviors ranging from long-range magnetic ordering to single-chain magnet behaviors, influenced by the solvents used in the process, such as methanol (Caiming Liu et al., 2009). These findings open avenues for the compound's application in materials science, particularly in the development of magnetic materials.
Catalysis and Reaction Mechanisms
In the field of catalysis, the compound has been implicated in innovative methodologies for the C-3/5 methylation of pyridines, exploiting the interface between aromatic and non-aromatic compounds. This process utilizes feedstock chemicals like methanol and formaldehyde, showcasing the compound's relevance in creating efficient catalytic methods that expand the toolbox of organic synthesis (Alexandru Grozavu et al., 2020).
Environmental and Energy Applications
Furthermore, the compound's utility extends to environmental and energy sectors, where it plays a role in the electrocatalytic reduction of carbon dioxide to methanol. This process, leveraging the pyridinium ion as a catalyst, underscores the compound's potential in contributing to sustainable energy solutions by facilitating CO2 conversion at low overpotentials (G. Seshadri et al., 1994).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c9-6-1-5(3-14)7(13-2-6)15-4-8(10,11)12/h1-2,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDOOKEVVSXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)
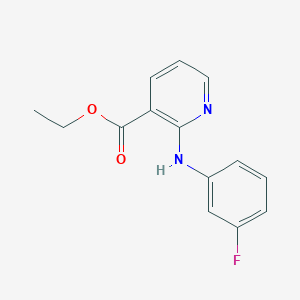

![N-cycloheptyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2875565.png)
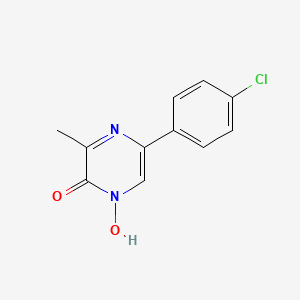
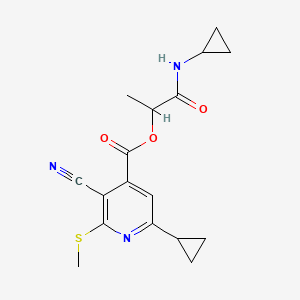
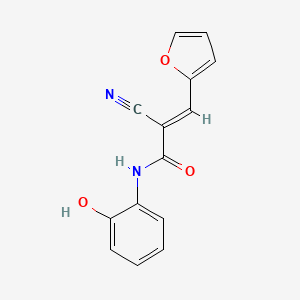
![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)
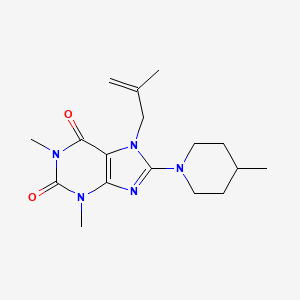
![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)
![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

